molecular formula C10H9ClN2O2 B1409385 Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1823330-95-5

Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1409385
CAS No.: 1823330-95-5
M. Wt: 224.64 g/mol
InChI Key: OTIWIYFRQYZQNI-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS 1823330-95-5 ) is a high-value chemical building block primarily utilized as a key synthetic intermediate in pharmaceutical research and development . This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its wide presence in pharmacologically active molecules . The molecular structure incorporates both an ethyl ester group and a chlorine atom at the 8-position, providing versatile handles for further synthetic modification and functionalization to create novel compound libraries . With a molecular formula of C10H9ClN2O2 and a high purity grade of 99% , it is supplied as a solid for use in industrial-scale synthesis . This product is intended strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWIYFRQYZQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823330-95-5
Record name Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro substituent. The reaction conditions often require solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate has been investigated as a lead compound for developing new pharmaceuticals targeting various diseases:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits potential antimicrobial properties. It may inhibit bacterial growth by interacting with specific enzymes involved in cell division, thus offering a pathway for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that it may possess anticancer activity by inducing apoptosis in cancer cells. The unique structure allows it to interact with cellular targets involved in tumorigenesis.

Biological Research

The compound's biological activities have been explored through various assays:

  • In Vitro Studies : this compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. It is believed to interact with specific proteins or enzymes, influencing metabolic pathways critical for cell survival and division.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules:

  • Synthesis of Derivatives : Various derivatives of this compound can be synthesized through substitution reactions, enhancing its biological activity or altering its pharmacokinetic properties.
  • Reactivity : The presence of the chloro group allows for nucleophilic substitution reactions, making it an attractive target for chemical modifications.

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of bacterial strains such as E. coli and S. aureus at low concentrations.
Study BAnticancer ActivityShowed reduced viability in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study CMechanistic InsightsIdentified interactions with topoisomerase enzymes, suggesting a mechanism similar to known anticancer agents like camptothecin.

Mechanism of Action

The mechanism by which Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and ester groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Type and Position

Halogen Substituents
  • Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1803247-42-0): Molecular weight: 224.65 Differs in the positions of chlorine (6 vs. 8) and the ester group (8 vs. 6).
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1799498-04-6):

    • Molecular weight: 269.10
    • Bromine’s larger atomic radius and polarizability compared to chlorine could enhance van der Waals interactions in protein binding pockets, albeit at the cost of increased molecular weight .
  • Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate :

    • Molecular weight: 316.10
    • Iodine’s size and hydrophobicity may improve membrane permeability but reduce solubility in aqueous media .
Fluorinated Analog
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3):
    • Molecular formula: C₁₀H₈BrFN₂O₂
    • Fluorine’s electronegativity and small size can enhance metabolic stability and bioavailability compared to chlorine .

Ester Group Variations

  • Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS: 2104247-47-2): Molecular weight: 210.62 Replacing the ethyl ester with a methyl group reduces lipophilicity (clogP: ~1.5 vs.
  • Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397187-24-4):

    • Molecular formula: C₁₀H₉ClN₂O₂
    • The ester group at position 3 instead of 6 alters the molecule’s dipole moment and hydrogen-bonding capacity, which may impact interactions with enzymes like CDKs .

Structural Isomers and Derivatives

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1215504-30-5):

    • Bromine at position 3 introduces steric hindrance near the ester group, possibly reducing reactivity in nucleophilic substitution reactions compared to the 8-chloro analog .

Physicochemical Properties

Compound Molecular Weight clogP* CCS ([M+H]⁺, Ų) Solubility (mg/mL)
This compound 224.65 2.1 143.7 ~0.5 (DMSO)
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 269.10 2.8 151.9 ~0.3 (DMSO)
Mthis compound 210.62 1.5 138.2 ~1.2 (DMSO)

*Predicted using XLogP3 .

Biological Activity

Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 220.65 g/mol
  • Structural Features : The compound contains a chloro substituent at the 8-position of the imidazo[1,2-a]pyridine ring and an ethyl ester group attached to the carboxylic acid.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown potential interactions with bacterial DNA gyrase, an essential enzyme for bacterial replication. This suggests that this compound may possess antibacterial properties by inhibiting bacterial growth through interference with DNA processes .
  • Anticancer Potential : The presence of halogen substituents (such as chlorine) in its structure may enhance its interaction with specific cellular targets involved in cancer progression. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Effects : Studies have indicated significant antimicrobial activity against various bacterial strains. For instance, compounds similar to ethyl 8-chloroimidazo[1,2-a]pyridine have demonstrated efficacy against pathogens like Klebsiella and Proteus spp. .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammation markers

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it significantly inhibited the growth of Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong activity compared to standard antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to optimize yield and purity:

  • Starting Materials : Commonly include substituted pyridines and carboxylic acids.
  • Reactions : Typically involve cyclization reactions followed by esterification processes.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateChlorine at position 6Different position affects reactivity
Ethyl 7-bromoimidazo[1,5-a]pyridine-5-carboxylateBromine at position 7Altered pharmacological profile
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateBromine instead of chlorineMay exhibit different antimicrobial properties

Q & A

Q. What are the common synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves annulation reactions starting with substituted pyridine or triazole precursors. For example, a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with potassium carbonate as a base yields structurally similar imidazo[1,2-a]pyridine derivatives. The reaction mixture is stirred for 8 hours, extracted with dichloromethane, and purified via column chromatography (76% yield). Crystallization is achieved by slow evaporation in hexane/ethyl acetate (3:1 v/v) .

Q. How is X-ray crystallography applied to determine the structure of imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used. For example, bond lengths and angles are validated against standard values (e.g., mean C–C bond length = 0.004 Å, R factor = 0.055). Weak intermolecular interactions, such as C–H⋯O hydrogen bonds, are analyzed to understand packing motifs. H atoms are placed in idealized positions using riding models during refinement .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ ~1.3 ppm for ethyl esters).
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters).
  • HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated mass accuracy within 3 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine synthesis?

  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates due to high dielectric constants.
  • Base selection : Potassium carbonate improves deprotonation efficiency compared to weaker bases.
  • Temperature control : Prolonged stirring at room temperature (e.g., 8 hours) avoids side reactions from overheating. Contradictions in yield data across studies (e.g., 55–76%) suggest substrate-specific optimization is critical .

Q. What challenges arise in crystallographic refinement of halogenated derivatives?

  • Disorder in halogen atoms : Chlorine atoms may exhibit positional disorder, requiring PART instructions in SHELXL.
  • Twinned crystals : Use the TWIN command in SHELX for data integration.
  • Weak interactions : Low electron density for C–H⋯O bonds necessitates high-resolution data (≤0.8 Å). Refinement convergence is monitored via R1/wR2 residuals .

Q. How do electronic effects of substituents influence biological activity?

  • Chlorine atoms : Enhance lipophilicity and membrane permeability, potentially increasing antifungal/anticancer activity.
  • Ester groups : Serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids. Comparative studies of analogs (e.g., 8-amino vs. 8-chloro derivatives) reveal substituent-dependent inhibition of cyclin-dependent kinases (CDKs) or antiviral targets .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Dynamic vs. static disorder : NMR may average signals for flexible groups (e.g., ethyl esters), while XRD captures static conformations.
  • Tautomeric equilibria : Imidazo[1,2-a]pyridines may exhibit tautomerism in solution, requiring variable-temperature NMR or DFT calculations to confirm dominant forms .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example from )
Space groupP 1
R factor0.055
Mean C–C bond length0.004 Å
Twinning fraction0.32 (if applicable)
Data-to-parameter ratio13.6

Q. Table 2: Synthetic Optimization Variables

VariableOptimal Condition
SolventDMF
Reaction time8 hours
BaseK₂CO₃ (1.5 equiv)
PurificationColumn chromatography (SiO₂)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

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